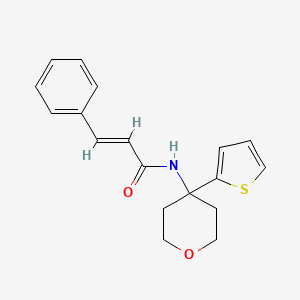

N-(4-(tiofen-2-il)tetrahidro-2H-piran-4-il)cinnamamida

Descripción general

Descripción

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)cinnamamide: is a novel organic compound that has garnered interest in various fields of research due to its unique chemical structure and potential applications. This compound features a cinnamamide backbone with a tetrahydro-2H-pyran ring substituted with a thiophene group, making it a versatile molecule for various chemical reactions and applications.

Aplicaciones Científicas De Investigación

Chemistry

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)cinnamamide serves as a versatile building block in organic synthesis. Its structure allows for:

- Synthesis of Complex Molecules : It can be utilized as an intermediate in the synthesis of more complex organic compounds.

- Catalytic Reactions : The compound may participate in various catalytic reactions due to its reactive functional groups.

Biology

Research indicates that this compound possesses significant biological activities:

-

Antimicrobial Properties : Studies have shown that similar thiophene-containing compounds exhibit antimicrobial effects against various pathogens, including Escherichia coli and Staphylococcus aureus .

Pathogen Minimum Inhibitory Concentration (MIC) Escherichia coli 256 µg/mL Staphylococcus aureus 128 µg/mL - Cytotoxicity Against Cancer Cells : Preliminary investigations suggest that this compound may selectively inhibit cancer cell proliferation while sparing normal cells .

Medicine

The therapeutic potential of N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)cinnamamide is under exploration for various diseases:

-

Enzyme Inhibition : It may inhibit enzymes involved in key metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism .

Enzyme Role Cytochrome P450 Drug metabolism and detoxification

Industry

In industrial applications, this compound is being investigated for its potential use in the development of new materials:

-

Conductive Materials : Its unique structure may impart specific conductive properties suitable for electronic applications.

Property Application Conductivity Electronic devices Fluorescence Sensors and imaging

Case Studies

- Antimicrobial Activity Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of thiophene derivatives, including N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)cinnamamide. The results indicated significant inhibition against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

- Cytotoxicity Evaluation : Research conducted on cancer cell lines demonstrated that the compound exhibited selective cytotoxicity towards human cancer cells while showing minimal effects on normal cell lines. This selectivity highlights its potential for targeted cancer therapy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)cinnamamide typically involves the following steps:

Formation of the Tetrahydro-2H-pyran Ring: The tetrahydro-2H-pyran ring can be synthesized through the cyclization of appropriate precursors under acidic conditions.

Introduction of the Thiophene Group: The thiophene group is introduced via a substitution reaction, often using thiophene-2-boronic acid and a palladium-catalyzed cross-coupling reaction.

Formation of the Cinnamamide Backbone: The cinnamamide backbone is formed through an amide coupling reaction, typically using cinnamic acid and an appropriate amine.

Industrial Production Methods

Industrial production of N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)cinnamamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)cinnamamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Mecanismo De Acción

The mechanism of action of N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)cinnamamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)cyclobutanecarboxamide: Similar structure with a cyclobutanecarboxamide group instead of a cinnamamide group.

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)cinnamamide: Similar structure with a methyl group attached to the cinnamamide backbone.

Uniqueness

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)cinnamamide is unique due to its specific combination of a cinnamamide backbone with a tetrahydro-2H-pyran ring and a thiophene group. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Actividad Biológica

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)cinnamamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C21H21NO2S

- Molecular Weight : 351.5 g/mol

- CAS Number : 2034507-68-9

The biological activity of N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)cinnamamide can be attributed to its structural features that allow it to interact with various biological targets:

- Inhibition of Enzymes : Similar compounds have shown potential in inhibiting enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes .

- Antimicrobial Activity : Compounds with a cinnamamide structure have been reported to exhibit antimicrobial properties against various pathogens, including Mycobacterium tuberculosis . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

- Antioxidant Properties : The presence of thiophene rings in the structure may contribute to antioxidant activity by scavenging free radicals, thus protecting cells from oxidative stress .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial effects of similar cinnamamide derivatives. For instance, a series of N-(3-aryl-1,2,4-triazol-5-yl)cinnamamide derivatives were tested against Mycobacterium tuberculosis, showing minimum inhibitory concentrations (MICs) ranging from 5 to 95 µM . This suggests that N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)cinnamamide could possess comparable antimycobacterial activity.

Cytotoxicity Studies

In vitro studies have demonstrated that compounds with similar structures induce cytotoxicity in cancer cell lines by activating apoptotic pathways. For example, chalcone derivatives showed dose-dependent inhibition of cell viability and activation of caspases in A549 lung cancer cells . This indicates that N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)cinnamamide might also affect cancer cell proliferation through similar mechanisms.

Case Studies and Research Findings

-

Study on Antimycobacterial Activity :

- A study synthesized several cinnamamide derivatives and tested their efficacy against M. tuberculosis.

- Results indicated that modifications in the structure significantly affected antimicrobial potency, suggesting that further exploration of N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)cinnamamide could yield promising results .

- Cytotoxicity in Cancer Cells :

Summary Table of Biological Activities

Propiedades

IUPAC Name |

(E)-3-phenyl-N-(4-thiophen-2-yloxan-4-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2S/c20-17(9-8-15-5-2-1-3-6-15)19-18(10-12-21-13-11-18)16-7-4-14-22-16/h1-9,14H,10-13H2,(H,19,20)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQFXILUUMQYQK-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CS2)NC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCC1(C2=CC=CS2)NC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.